molecular formula C13H12ClNO4S2 B2926055 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797847-80-3

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2926055
CAS No.: 1797847-80-3
M. Wt: 345.81
InChI Key: YOXNYKQWKQLXEW-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with two distinct functional groups: a 5-chlorothiophene-2-carbonyl moiety and a (furan-2-yl)methanesulfonyl group. The azetidine core introduces ring strain, which can enhance reactivity and influence conformational stability compared to larger cyclic amines. This combination of features suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and carbonyl functionalities .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXNYKQWKQLXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azetidine in the presence of a base to form the azetidine derivative. This intermediate is then reacted with furan-2-ylmethanesulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene and furan moieties may play a role in binding to active sites, while the azetidine ring could influence the overall conformation and stability of the compound .

Comparison with Similar Compounds

N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides ()

  • Structure : These derivatives feature a 2-oxoazetidine ring linked to sulfonamide and aryl groups.
  • Key Differences: Unlike the target compound, these lack the chlorothiophene-carbonyl and furan-sulfonyl groups. Instead, they incorporate arylidene and aminoacetyl sulfonamide substituents.
  • Properties: The sulfonamide group enhances water solubility, while the aryl substituents modulate lipophilicity.

1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine ()

  • Structure : Contains a cyclopropylsulfonyl group and a trihydroxytriazinyl substituent on the azetidine ring.
  • Key Differences: The trihydroxytriazinyl group introduces multiple hydrogen-bond donors, contrasting with the furan-sulfonyl group in the target compound.

Thiophene- and Furan-Containing Analogues

1-[(5-Bromothiophen-2-yl)sulfonyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine (BI83589, )

  • Structure : Pyrrolidine (5-membered ring) replaces azetidine, with bromothiophene-sulfonyl and furan-sulfonyl groups.
  • Key Differences : The pyrrolidine ring reduces steric strain but increases flexibility. Bromine substitution vs. chlorine alters lipophilicity (ClogP: ~3.5 for BI83589 vs. ~3.0 estimated for the target compound).
  • Properties : Higher molecular weight (440.35 g/mol vs. ~385 g/mol for the target compound) may impact bioavailability. Bromine’s larger atomic radius could enhance halogen bonding in target interactions .

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile ()

  • Structure : Furan-containing thiazolo-pyrimidine derivatives with benzylidene substituents.
  • Key Differences : The thiazolo-pyrimidine core is more rigid and planar than azetidine, favoring π-π stacking. The methylfuran group enhances lipophilicity compared to the unsubstituted furan in the target compound.
  • Properties : Reported yields (~68%) and crystallographic data suggest synthetic feasibility, though the fused heterocyclic system may complicate scalability .

Sulfonyl- and Carbonyl-Functionalized Analogues

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()

  • Structure : A chalcone derivative with a chlorothiophene-carbonyl group.
  • Key Differences : The absence of the azetidine-sulfonyl moiety reduces polarity and hydrogen-bonding capacity.
  • Properties : The α,β-unsaturated ketone system enables Michael addition reactions, a reactivity absent in the target compound .

5-Cyclopentyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ()

  • Structure : Benzofuran derivative with methylsulfinyl and cyclopentyl groups.
  • Properties: Crystallographic studies reveal planar benzofuran systems, contrasting with the non-planar azetidine ring in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) ClogP (Estimated) Notable Properties
Target Compound Azetidine 5-Cl-thiophene-carbonyl, furan-sulfonyl ~385 ~3.0 High ring strain, dual sulfonyl/carbonyl
BI83589 () Pyrrolidine 5-Br-thiophene-sulfonyl, furan-sulfonyl 440.35 ~3.5 Flexible core, enhanced halogen bonding
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) derivatives () Azetidinone Aryl, aminoacetyl sulfonamide ~350–400 ~2.5–3.2 Antibacterial activity, moderate solubility
(2Z)-Thiazolo-pyrimidine () Thiazolo-pyrimidine 5-Me-furan, benzylidene ~386–403 ~2.8–3.1 Planar heterocycle, synthetic feasibility

Biological Activity

1-(5-Chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C12H10ClO4S\text{C}_{12}\text{H}_{10}\text{ClO}_4\text{S}

Biological Activity Overview

Research indicates that compounds containing thiophene and furan moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential therapeutic applications.

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.5Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Results indicate significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cellular metabolism.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to cellular damage and apoptosis.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • Researchers observed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
    • The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • A series of tests were conducted to evaluate the antimicrobial effects against various pathogens.
    • The results indicated that the compound exhibited potent antimicrobial activity, particularly against resistant strains.

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